molecular formula C6H3Cl2NO B3195307 3-Chloroisonicotinoyl chloride CAS No. 895128-46-8

3-Chloroisonicotinoyl chloride

Cat. No. B3195307
CAS RN: 895128-46-8
M. Wt: 176 g/mol
InChI Key: TXZFUXXDGJSIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisonicotinoyl chloride is a chemical compound with the linear formula C6H3O1N1Cl2 . It is a powder in form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Chloroisonicotinoyl chloride is represented by the SMILES string ClC1=C(C(Cl)=O)C=CN=C1 . The InChI key is TXZFUXXDGJSIQJ-UHFFFAOYSA-N . The molecular weight of this compound is 176.002 .


Physical And Chemical Properties Analysis

3-Chloroisonicotinoyl chloride is a powder . Its molecular formula is C6H3O1N1Cl2 . The molecular weight of this compound is 176.002 .

Scientific Research Applications

1. Versatile Building Block in Chemistry

3-Chloropropionyl chloride, a chemically related compound, is used as a versatile building block in the fields of adhesives, pharmaceuticals, herbicides, and fungicides. It is particularly valuable for its safety and efficiency in continuous flow production. This process demonstrates how chlorinated compounds like 3-Chloroisonicotinoyl chloride can be synthesized in safer, more efficient ways, contributing to various fields including drug synthesis (Movsisyan et al., 2018).

2. Role in Atmospheric Chemistry

Chlorine-containing trace gases like methyl chloride (CH3Cl), which are structurally similar to 3-Chloroisonicotinoyl chloride, significantly contribute to stratospheric ozone depletion. Understanding the sources and variations of these gases is crucial for atmospheric studies. Research shows large uncertainties in the estimates of source and sink magnitudes of such chlorinated compounds, highlighting the need for more focused research in this area (Xiao et al., 2009).

3. Environmental Impact and Treatment Technologies

Research on the degradation of dyes in the presence of chloride ions, such as in the study of Acid Orange 7 degradation, provides insights into the environmental impact of chlorinated compounds and potential treatment technologies. This area of study is relevant for understanding how compounds like 3-Chloroisonicotinoyl chloride behave in various environments and how they can be effectively treated or neutralized (Yuan et al., 2011).

4. Applications in Nanotechnology

Chloride-terminated nanocrystals, such as CdSe nanocrystals modified with chloride, illustrate the application of chlorinated compounds in the field of nanotechnology. These materials have been studied for their structural properties and potential applications in various technological fields, which could extend to compounds like 3-Chloroisonicotinoyl chloride (Anderson & Owen, 2013).

5. Chemical Synthesis and Catalysis

In chemical synthesis, chlorinated compounds play a significant role in various reactions. For instance, the development of a C(sp3)-H cross-coupling platform enabled by the catalytic generation of chlorine radicals illustrates the application of chlorinated compounds in creating complex chemical structures. This research can provide insights into how 3-Chloroisonicotinoyl chloride could be utilized in advanced synthetic chemistry (Shields & Doyle, 2016).

properties

IUPAC Name

3-chloropyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZFUXXDGJSIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 0.88 g of 3-chloroisonicotinic acid, 5 ml of thionyl chloride and 20 mg of DMF was heated to reflux for three hours. After the reaction mixture was cooled to room temperature, it was concentrated under reduced pressure to give 3-chloroisonicotinic acid chloride. The resultant 3-chloroisonicotinic acid chloride and 4 ml of DMF was added dropwise to a mixture of 1.0 g of 3-amino-2-hydroxy-5-trifluoromethylpyridine, 1.14 g of triethylamine and 8 ml of DMF while ice-cooling. The reaction mixture was stirred at room temperature for one hour, and then stirred while heating at 50° C. for 30 minutes. The reaction mixture was cooled to room temperature, and then water was added to the reaction mixture, followed by extraction with ethyl acetate twice. The combined organic layers were washed with water and a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.87 g of 3-chloro-N-[2-hydroxy-5-(trifluoromethyl)pyridin-3-yl]isonicotinamide.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroisonicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chloroisonicotinoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Chloroisonicotinoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Chloroisonicotinoyl chloride
Reactant of Route 5
3-Chloroisonicotinoyl chloride
Reactant of Route 6
3-Chloroisonicotinoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.